molecular formula C7H15ClN4 B13578319 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride

1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride

Cat. No.: B13578319
M. Wt: 190.67 g/mol
InChI Key: KCSDLLFADAWUBM-UHFFFAOYSA-N
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Description

1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride is a chemical compound known for its unique structure and properties It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets. In bioconjugation, the compound forms stable triazole linkages with biomolecules, facilitating their labeling and detection. In catalysis, it acts as a ligand, coordinating with metal centers to enhance reaction rates and selectivity .

Comparison with Similar Compounds

1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in various fields.

Biological Activity

1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound characterized by its unique triazole structure, which has been associated with various biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the reaction of tert-butyl isocyanate with azides to form the corresponding triazole derivative. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activity Overview

Research indicates that compounds containing triazole moieties exhibit a wide range of biological activities, including:

  • Anticancer Activity : Triazole derivatives have shown potential as anticancer agents. For instance, studies have reported that related triazole compounds demonstrate significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Triazoles are known for their antifungal properties, particularly in the treatment of fungal infections. The mechanism typically involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

A study investigating the anticancer potential of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride found that it exhibited significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM across different cell types. Flow cytometry analyses revealed that the compound induces apoptosis through caspase activation and mitochondrial membrane potential disruption.

Antimicrobial Efficacy

In another research effort, the antimicrobial activity of related triazole compounds was evaluated against common fungal pathogens. Results indicated that these compounds inhibited fungal growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL. The mechanism was attributed to the disruption of fungal cell membrane integrity.

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/MIC ValueMechanism of Action
AnticancerMCF-7 (Breast Cancer)5 µMApoptosis induction via caspase activation
A549 (Lung Cancer)10 µMCell cycle arrest
AntimicrobialCandida albicans2 µg/mLInhibition of ergosterol biosynthesis
Aspergillus niger4 µg/mLDisruption of cell membrane integrity

Properties

Molecular Formula

C7H15ClN4

Molecular Weight

190.67 g/mol

IUPAC Name

(5-tert-butyl-2H-triazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H14N4.ClH/c1-7(2,3)6-5(4-8)9-11-10-6;/h4,8H2,1-3H3,(H,9,10,11);1H

InChI Key

KCSDLLFADAWUBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNN=C1CN.Cl

Origin of Product

United States

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